molecular formula C4H3ClF4O2 B3288085 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride CAS No. 85036-72-2

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride

Cat. No. B3288085
Key on ui cas rn: 85036-72-2
M. Wt: 194.51 g/mol
InChI Key: IDRUGSIXIHHNAT-UHFFFAOYSA-N
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Patent
US04590015

Procedure details

A mixture of 47.4 g 3-methoxytetrafluoropropionic acid and 67.3 g phosphorous pentachloride was heated and the contents distilled to obtain a pale yellow liquid boiling to 102°. Redistillation of this liquid yielded 49.8 g (95.2%) 3-methoxytetrafluoropropionyl chloride, b.p. 84°-86°.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([F:11])([F:10])[C:4]([F:9])([F:8])[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[CH3:1][O:2][C:3]([F:11])([F:10])[C:4]([F:9])([F:8])[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
COC(C(C(=O)O)(F)F)(F)F
Name
Quantity
67.3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
the contents distilled
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow liquid boiling to 102°
DISTILLATION
Type
DISTILLATION
Details
Redistillation of this liquid

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)Cl)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.8 g
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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